molecular formula C18H17BrN2O2S B1674635 (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide CAS No. 1476807-74-5

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Katalognummer B1674635
CAS-Nummer: 1476807-74-5
Molekulargewicht: 405.3 g/mol
InChI-Schlüssel: YNCXHXYZTLIZTO-HDMKZQKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GAT107 is an allosteric activator and positive modulator of α7 nicotinic acetylcholine receptors (nAChR). GAT107 is the bioactive enantiomer of 4BP-TQS. GAT107 reverses nociception in mouse models of inflammatory and neuropathic pain.

Wissenschaftliche Forschungsanwendungen

Allosteric Modulation and Agonism of α7 Nicotinic Acetylcholine Receptors

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, also known as GAT107, is studied for its role as a positive allosteric modulator and agonist of α7 nicotinic acetylcholine receptors (nAChRs). It demonstrates a prolonged period of potentiation of acetylcholine responses even after the drug is washed out. This property is significant in understanding the regulation of signal transduction, especially in the context of treatments for inflammation and inflammatory pain (Papke, R. et al., 2017).

Pharmacological Diversity of Allosteric Modulators

The compound showcases the diversity of pharmacological properties of allosteric modulators of the α7 nAChR. Even minimal changes in its chemical structure, such as the location of a bromine atom on the phenyl ring, have profound effects on its pharmacological activities. This highlights the importance of subtle structural variations in determining the compound's function as an allosteric modulator or agonist (Gill, J. K. et al., 2012).

Synthesis and Molecular Structure Analysis

The synthesis and structural analysis of this compound and its derivatives are of interest in chemical research. For example, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and their ozonides has been studied to understand the molecular configurations and reactions of these compounds under different conditions (Tolstikov, A. G. et al., 2014).

Cycloaddition Reactions and Synthesis of Substituted Phenanthridines

Cycloaddition reactions involving derivatives of this compound lead to the creation of substituted phenanthridines and cyclopenta[c]quinolines. These reactions are pivotal in the synthesis of complex heterocyclic compounds, which have applications in various fields, including pharmaceuticals and material science (Lucchini, V. et al., 1986).

Neurotropic Activity and Drug Synthesis

The compound's derivatives have been explored for their neurotropic activities. A series of substituted 5-dialkylaminoacetyl derivatives were synthesized and evaluated for their effects on acute toxicity, analgesic activity, and influence on locomotor and exploratory activity in animal models. Such studies are essential for developing new pharmaceuticals with potential therapeutic applications in neurology and pain management (Krainova, G. et al., 2009).

Molecular Determinants of Allosteric Activation

Research on this compound has also contributed to understanding the critical molecular determinants of α7 nicotinic acetylcholine receptor allosteric activation. This includes identifying specific binding sites and interactions critical for the compound's function as both an allosteric modulator and an agonist. Such insights are crucial for designing drugs targeting these receptors for therapeutic purposes (Horenstein, N. et al., 2016).

Anti-Breast Cancer Activity

Another interesting application is in the field of oncology. Novel compounds related to this chemical have been synthesized and studied for their potential anti-breast cancer activity. This includes examining their solubility, drug loading efficiency, and antiproliferative properties in cancer cell lines. Such research is fundamental in developing new cancer treatments (Marcos, X. et al., 2021).

Eigenschaften

IUPAC Name

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXHXYZTLIZTO-HDMKZQKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 3
Reactant of Route 3
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 4
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 5
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Reactant of Route 6
(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.